molecular formula C14H10ClFN2O3 B3855932 N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide

Cat. No.: B3855932
M. Wt: 308.69 g/mol
InChI Key: CJAYOAGVBQYLGI-REZTVBANSA-N
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Description

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide is a synthetic organic compound characterized by the presence of a benzamide core substituted with chloro and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2,4-dihydroxybenzamide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include modulation of signal transduction pathways or interference with cellular metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine
  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c15-11-2-1-3-12(16)10(11)7-17-18-14(21)9-5-4-8(19)6-13(9)20/h1-7,19-20H,(H,18,21)/b17-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAYOAGVBQYLGI-REZTVBANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=C(C=C(C=C2)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide
Reactant of Route 2
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N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide
Reactant of Route 3
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide
Reactant of Route 4
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide
Reactant of Route 5
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide
Reactant of Route 6
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide

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